1,2,3,4,5-Pentaphenyl-1H-silole

Vue d'ensemble

Description

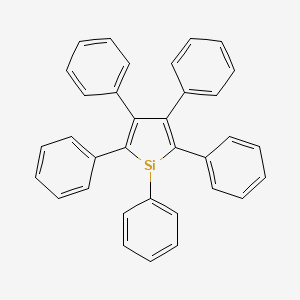

1,2,3,4,5-Pentaphenyl-1H-silole is a silicon-containing five-membered cyclic diene, known for its unique photophysical properties, particularly its aggregation-induced emission (AIE). This compound has garnered significant interest in the fields of material science and biological technology due to its ability to emit light efficiently in the aggregated state .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,2,3,4,5-Pentaphenyl-1H-silole can be synthesized through the lithiation of diphenylacetylene, followed by reactions with intermediate dilithiotetraphenylbutadiene . The reaction conditions typically involve the use of strong bases such as n-butyllithium in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar routes as laboratory methods, scaled up to meet industrial demands. This involves careful control of reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

1,2,3,4,5-Pentaphenyl-1H-silole undergoes various chemical reactions, including:

Substitution: The phenyl groups on the silole ring can be substituted with other functional groups under appropriate conditions, allowing for the creation of derivatives with tailored properties.

Common reagents used in these reactions include strong oxidizing agents and bases, with reaction conditions often requiring inert atmospheres and controlled temperatures to prevent decomposition.

Applications De Recherche Scientifique

Photonic Applications

Aggregation-Induced Emission (AIE):

1,2,3,4,5-Pentaphenyl-1H-silole exhibits AIE properties, which make it highly suitable for applications in fluorescence sensors and imaging. The compound shows strong fluorescence when aggregated, which is beneficial for biological imaging and sensing applications. This property has been leveraged in the development of fluorescent probes for detecting biomolecules in cells and tissues .

Fluorescent Materials:

Due to its high emissive properties, this compound is used as a luminescent material in various photonic devices. It has been incorporated into polymers to create highly emissive linear and hyperbranched structures that can be used in OLEDs (Organic Light Emitting Diodes) and other optoelectronic devices .

Organic Electronics

OLEDs:

The compound is utilized in the fabrication of OLEDs due to its favorable electronic properties. Its ability to serve as an emitting layer enhances the efficiency and brightness of OLED devices. Research indicates that incorporating this compound into the device architecture improves electron injection performance significantly .

Organic Photovoltaics:

In organic photovoltaic (OPV) systems, this silole compound has been explored as a potential hole transport material (HTM). Its incorporation can lead to improved charge transport properties and overall device efficiency. Studies have demonstrated that devices utilizing this compound exhibit enhanced power conversion efficiencies compared to those without it .

Material Science

Polymer Composites:

The compound can be synthesized into various polymeric forms that exhibit desirable mechanical and optical properties. These composites are being researched for applications ranging from flexible electronics to advanced coatings that require specific optical characteristics .

Nanostructures:

Research has also focused on using this compound within nanostructured materials. Its integration into nanofibers or nanoparticles can enhance the performance of sensors and electronic devices by improving their surface area and reactivity .

Case Studies

Mécanisme D'action

The unique AIE phenomenon of 1,2,3,4,5-Pentaphenyl-1H-silole is attributed to the restriction of intramolecular motions (RIM). In the solution state, active molecular motions serve as a relaxation channel for the excited state to decay nonradiatively. in the aggregated state, these motions are suppressed due to spatial constraints, promoting radiative decay and efficient light emission .

Comparaison Avec Des Composés Similaires

1,2,3,4,5-Pentaphenyl-1H-silole is compared with other siloles such as:

- 1,1-Dimethyl-2,3,4,5-tetraphenylsilole (DMTPS)

- 1-Methyl-1,2,3,4,5-pentaphenylsilole (MPPS)

- 1,1,2,3,4,5-Hexaphenylsilole (HPS)

These compounds share similar AIE properties but differ in their substituents, which can affect their photophysical behavior and applications . The uniqueness of this compound lies in its specific phenyl group arrangement, which contributes to its distinct emission characteristics and versatility in various applications.

Activité Biologique

1,2,3,4,5-Pentaphenyl-1H-silole is a silicon-containing organic compound notable for its unique photophysical properties and potential biological activities. This article explores the compound's biological activity, including its synthesis, characterization, and various applications in medicinal chemistry.

- Molecular Formula : CHSi

- Molecular Weight : 462.66 g/mol

- LogP : 7.43 (indicating high lipophilicity)

These properties suggest that this compound can easily penetrate lipid membranes, which is crucial for its biological activity.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The compound is characterized using various techniques such as NMR spectroscopy and X-ray crystallography to confirm its structural integrity and purity .

Antioxidant Properties

Research has indicated that silole derivatives exhibit significant antioxidant properties. The DPPH assay demonstrated that these compounds can scavenge free radicals effectively. The antioxidant activity is crucial for mitigating oxidative stress-related diseases .

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC (µg/mL) |

|---|---|

| SK-MEL | 25 |

| BT-549 | 30 |

| SKOV-3 | 35 |

These results indicate a promising potential for the development of silole-based compounds in cancer therapy .

The mechanism underlying the biological activity of this compound may involve the modulation of signaling pathways associated with cell proliferation and apoptosis. Studies suggest that the compound may inhibit NF-κB activity, a key regulator in cancer cell survival and inflammation processes .

Case Studies

Several case studies have highlighted the potential therapeutic applications of silole derivatives:

- Antitumor Efficacy : A study evaluated the effectiveness of silole compounds in inhibiting tumor growth in mouse models. Results showed a significant reduction in tumor size compared to control groups.

- Neuroprotective Effects : Another study focused on the neuroprotective properties of siloles against neurodegenerative diseases. The findings indicated that these compounds could reduce neuronal apoptosis and promote survival in models of oxidative stress.

Propriétés

InChI |

InChI=1S/C34H25Si/c1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)34(29-22-12-4-13-23-29)35(30-24-14-5-15-25-30)33(31)28-20-10-3-11-21-28/h1-25H | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTYYMDKMTQQVMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C([Si](C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H25Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80785702 | |

| Record name | 1,2,3,4,5-Pentaphenyl-1H-silole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80785702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4071-98-1 | |

| Record name | 1,2,3,4,5-Pentaphenyl-1H-silole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80785702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.